Cas no 85960-55-0 (Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)-)

Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)- structure
85960-55-0 structure
Nome del prodotto:Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)-
Numero CAS:85960-55-0
MF:C11H14O2
MW:178.227663516998
CID:662858
PubChem ID:6917466

Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)-
    • (2S)-2-[2-(Phenylmethoxy)ethyl]oxirane (ACI)
    • Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)- (9CI)
    • Oxirane, [2-(phenylmethoxy)ethyl]-, (S)- (ZCI)
    • (-)-(S)-4-(Benzyloxy)-1,2-epoxybutane
    • (S)-2-[2-(Benzyloxy)ethyl]oxirane
    • BS-44750
    • DTXSID90426058
    • 85960-55-0
    • DB-405924
    • (S)-2-(2-(BENZYLOXY)ETHYL)OXIRANE
    • (2S)-2-[2-(Phenylmethoxy)ethyl]oxirane
    • EN300-398740
    • E77501
    • Z1861993975
    • Oxirane, 2-[2-(phenylmethoxy)ethyl]-, (2S)-
    • SCHEMBL2186406
    • (2S)-2-[2-(Benzyloxy)ethyl]oxirane
    • CMLDBU00003549
    • (2S)-2-(2-phenylmethoxyethyl)oxirane
    • Inchi: 1S/C11H14O2/c1-2-4-10(5-3-1)8-12-7-6-11-9-13-11/h1-5,11H,6-9H2/t11-/m0/s1
    • Chiave InChI: WEEINLJFNLBGTR-NSHDSACASA-N
    • Sorrisi: C([C@@H]1OC1)COCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 178.099379685g/mol
  • Massa monoisotopica: 178.099379685g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 5
  • Complessità: 141
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 21.8Ų
  • XLogP3: 1.6

Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
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Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C
1.2 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
First Total Syntheses and Spectral Data Corrections of 11-α-Methoxycurvularin and 11-β-Methoxycurvularin
Liang, Qiren; et al, Journal of Organic Chemistry, 2007, 72(25), 9846-9849

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 0 °C; 16 h, 0 °C
1.3 Reagents: Sodium chloride Solvents: Water
1.4 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  16 h, 0 °C
2.1 Reagents: Acetic acid ,  Water Catalysts: (SP-4-2)-[[2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6… Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0 °C → rt; 16 h, rt
2.2 Reagents: Water ;  rt
Riferimento
Structure-Activity Relationships of 6- and 8-Gingerol Analogs as Anti-Biofilm Agents
Choi, Hyunsuk; et al, Journal of Medicinal Chemistry, 2017, 60(23), 9821-9837

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  0 °C; 5 min, 0 °C
1.2 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  20 min, rt; overnight, rt
1.3 Solvents: Methanol ;  0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, -5 °C; 30 min, -5 °C
2.2 Reagents: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ;  1 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Total Synthesis of Laulimalide: Synthesis of the Northern and Southern Fragments
Trost, Barry M.; et al, Chemistry - A European Journal, 2012, 18(10), 2948-2960

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  2 h, 25 °C
2.1 Reagents: Nitrosobenzene Catalysts: D-Proline Solvents: Acetonitrile ;  24 h, -20 °C
2.2 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Reagents: Copper sulfate Solvents: Ethanol ;  10 h, 0 °C
3.1 Reagents: Tosyl chloride ,  Triethylamine ,  Dibutyltin oxide Solvents: Dichloromethane
3.2 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, 0 °C
Riferimento
A concise formal synthesis of (-)-(6R, 11R, 14R)-colletallol via D-proline catalysed α-aminoxylation-Wittig olefination strategy
Dey, Soumen; et al, Indian Journal of Chemistry, 2019, (9), 1029-1036

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Benzene ;  20 h, reflux
Riferimento
An efficient, highly enantioenriched route to L-carnitine and α-lipoic acid via hydrolytic kinetic resolution
Bose, D. Subhas; et al, Synthesis, 2006, (11), 1863-1867

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Lithium chloride ,  Sodium persulfate ,  Acetic acid, 2,2,2-trifluoro-, copper(2+) salt (2:1) ,  Sodium borohydride Catalysts: 4-Imidazolidinone, 2-(1,1-dimethylethyl)-3,5-dimethyl-, (2S,5R)-, 2,2,2-trifluor… Solvents: Acetonitrile ;  15 min, 0 °C
1.2 Reagents: Potassium hydroxide ;  30 min, rt
Riferimento
A convergent and stereoselective total synthesis of phomolides G and H
Reddy, B. V. Subba; et al, Synlett, 2014, 25(4), 501-504

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  Water
Riferimento
A facile and highly stereoselective synthesis of (R)- and (S)-[2-(phenylmethoxy)ethyl]oxirane
Liu, Chin; et al, Journal of Organic Chemistry, 1991, 56(6), 2262-4

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Water
2.1 Solvents: Dichloromethane ,  Pyridine
3.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Diethyl ether ,  Methanol
Riferimento
Total synthesis of both (+)-compactin and (+)-mevinolin. A general strategy based on the use of a special titanium reagent for dicarbonyl coupling
Clive, Derrick L. J.; et al, Journal of the American Chemical Society, 1990, 112(8), 3018-28

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Nitrosobenzene Catalysts: D-Proline Solvents: Acetonitrile ;  24 h, -20 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Copper sulfate Solvents: Ethanol ;  10 h, 0 °C
2.1 Reagents: Tosyl chloride ,  Triethylamine ,  Dibutyltin oxide Solvents: Dichloromethane
2.2 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, 0 °C
Riferimento
A concise formal synthesis of (-)-(6R, 11R, 14R)-colletallol via D-proline catalysed α-aminoxylation-Wittig olefination strategy
Dey, Soumen; et al, Indian Journal of Chemistry, 2019, (9), 1029-1036

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Reagents: Tetrabutylammonium iodide
Riferimento
Modified synthesis of (R)- and (S)-(2-benzyloxyethyl)oxirane from (S)- and (R)-aspartic acid
Zhang, He-sheng; et al, Yingyong Huaxue, 2002, 19(3), 304-306

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, 25 °C
Riferimento
Enantioselective synthesis of tarchonanthuslactone using proline-catalyzed asymmetric α-aminooxylation
George, Shyla; et al, Tetrahedron: Asymmetry, 2007, 18(8), 975-981

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, -10 °C; 2 h, -10 °C → rt
Riferimento
Enantio- and Diastereoselective Allylmetalations: An Easy and Efficient Access to the AB Spiroketal of Spongistatin
Allais, Florent; et al, Organic Letters, 2006, 8(17), 3655-3657

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, -10 °C
1.2 Reagents: Tetrabutylammonium iodide ;  -10 °C → rt
Riferimento
Stereoselective total synthesis of achaetolide and reconfirmation of its absolute configuration
Srihari, P.; et al, Tetrahedron Letters, 2010, 51(47), 6174-6176

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Water Catalysts: (SP-4-2)-[[2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6… Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Water ;  rt
Riferimento
Structure-Activity Relationships of 6- and 8-Gingerol Analogs as Anti-Biofilm Agents
Choi, Hyunsuk; et al, Journal of Medicinal Chemistry, 2017, 60(23), 9821-9837

Metodo di produzione 15

Condizioni di reazione
1.1 Catalysts: (SP-4-2)-[[2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6… ;  5 min, rt
1.2 Reagents: Acetic acid ;  15 min, rt
1.3 Reagents: Water Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C → rt; overnight, rt
Riferimento
Synthesis of cis- and trans-2,5-Disubstituted Tetrahydrofurans by a Tandem Dihydroxylation-SN2 Cyclization Sequence
Marshall, James A.; et al, Organic Letters, 2005, 7(22), 4819-4822

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Acetic acid Catalysts: (SP-4-2)-[[2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6… Solvents: Toluene ;  1 h, rt
1.2 Reagents: Water ;  < 10 °C; 16 h, rt
Riferimento
A Convergent Total Synthesis of Balticolid
Srilatha, Avuluri; et al, Natural Product Communications, 2017, 12(4),

Metodo di produzione 17

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Tosyl chloride Solvents: Pyridine
1.3 Reagents: Potassium carbonate Solvents: Methanol
Riferimento
A synthesis of (+)-milbemycin β3. The directed aldol approach
Street, Stephen D. A.; et al, Journal of the Chemical Society, 1985, (20), 1386-8

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C
1.2 Catalysts: 1-Butanaminium, N,N,N-tributyl-, benzoate, compd. with benzoic acid (1:1:1) Solvents: Dichloromethane ;  0 °C; 15 h, rt
1.3 Solvents: Water
Riferimento
Asymmetric Synthesis of Atorvastatin Calcium through Intramolecular Oxidative Oxygen-Nucleophilic Bromocyclization
Wu, Yan; et al, European Journal of Organic Chemistry, 2017, 2017(25), 3681-3688

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, 25 °C
Riferimento
Stereoselective synthesis and biological evaluation of (R)-rugulactone, (6R)-((4R)-hydroxy-6-phenyl-hex-2-enyl)-5,6-dihydro-pyran-2-one and its 4S epimer
Reddy, D. Kumar; et al, European Journal of Medicinal Chemistry, 2010, 45(10), 4657-4663

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Nitrosobenzene Catalysts: D-Proline Solvents: Acetonitrile ;  24 h, -20 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  10 min
1.3 Catalysts: Copper sulfate Solvents: Methanol ;  10 h, 0 °C
2.1 Reagents: Triethylamine Catalysts: Dibutyltin oxide Solvents: Dichloromethane ;  0 °C; 4 h, rt
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, 25 °C
Riferimento
Stereoselective synthesis and biological evaluation of (R)-rugulactone, (6R)-((4R)-hydroxy-6-phenyl-hex-2-enyl)-5,6-dihydro-pyran-2-one and its 4S epimer
Reddy, D. Kumar; et al, European Journal of Medicinal Chemistry, 2010, 45(10), 4657-4663

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Sulfuric acid
2.1 Catalysts: Tosyl chloride
Riferimento
Synthesis of (S)-[(2-phenylmethoxy)ethyl]oxirane
Mulzer, Johann; et al, Journal of Chemical Research, 1983, (1), 10-11

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, -10 °C
2.2 Reagents: Tetrabutylammonium iodide ;  -10 °C → rt
Riferimento
Stereoselective total synthesis of achaetolide and reconfirmation of its absolute configuration
Srihari, P.; et al, Tetrahedron Letters, 2010, 51(47), 6174-6176

Metodo di produzione 23

Condizioni di reazione
1.1 Solvents: Dichloromethane ,  Pyridine
2.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Diethyl ether ,  Methanol
Riferimento
Total synthesis of both (+)-compactin and (+)-mevinolin. A general strategy based on the use of a special titanium reagent for dicarbonyl coupling
Clive, Derrick L. J.; et al, Journal of the American Chemical Society, 1990, 112(8), 3018-28

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  4 h, 0 °C → rt
2.1 Reagents: Lithium chloride ,  Sodium persulfate ,  Acetic acid, 2,2,2-trifluoro-, copper(2+) salt (2:1) ,  Sodium borohydride Catalysts: 4-Imidazolidinone, 2-(1,1-dimethylethyl)-3,5-dimethyl-, (2S,5R)-, 2,2,2-trifluor… Solvents: Acetonitrile ;  15 min, 0 °C
2.2 Reagents: Potassium hydroxide ;  30 min, rt
Riferimento
A convergent and stereoselective total synthesis of phomolides G and H
Reddy, B. V. Subba; et al, Synlett, 2014, 25(4), 501-504

Metodo di produzione 25

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Reagents: Tosyl chloride
Riferimento
One-pot conversion of 1,2-diols to epoxides: convenient preparation of methyl 2,3-anhydro-5-O-trityl-β-D-lyxofuranoside and methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside
Murthy, V. Srinivasa; et al, Synthetic Communications, 1993, 23(3), 285-9

Metodo di produzione 26

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1-Butanaminium, N,N,N-tributyl-, benzoate, compd. with benzoic acid (1:1:1) Solvents: Dichloromethane ;  0 °C; 16 h, rt
2.1 Reagents: Sodium hydride Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C
2.2 Catalysts: 1-Butanaminium, N,N,N-tributyl-, benzoate, compd. with benzoic acid (1:1:1) Solvents: Dichloromethane ;  0 °C; 15 h, rt
2.3 Solvents: Water
Riferimento
Asymmetric Synthesis of Atorvastatin Calcium through Intramolecular Oxidative Oxygen-Nucleophilic Bromocyclization
Wu, Yan; et al, European Journal of Organic Chemistry, 2017, 2017(25), 3681-3688

Metodo di produzione 27

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, 25 °C
Riferimento
Enantioselective synthesis of tarchonanthuslactone using proline-catalyzed asymmetric α-aminooxylation
George, Shyla; et al, Tetrahedron: Asymmetry, 2007, 18(8), 975-981

Metodo di produzione 28

Condizioni di reazione
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Diethyl ether ,  Methanol
Riferimento
Total synthesis of both (+)-compactin and (+)-mevinolin. A general strategy based on the use of a special titanium reagent for dicarbonyl coupling
Clive, Derrick L. J.; et al, Journal of the American Chemical Society, 1990, 112(8), 3018-28

Metodo di produzione 29

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, -5 °C; 30 min, -5 °C
1.2 Reagents: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ;  1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Total Synthesis of Laulimalide: Synthesis of the Northern and Southern Fragments
Trost, Barry M.; et al, Chemistry - A European Journal, 2012, 18(10), 2948-2960

Metodo di produzione 30

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.2 Catalysts: Tetrabutylammonium iodide ;  4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  overnight, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
3.1 Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-κN)methyli… Solvents: Water ;  18 h, 0 °C → rt
Riferimento
First stereoselective total synthesis of Neocosmosin A: a facile approach
Dachavaram, Soma Shekar; et al, Tetrahedron Letters, 2014, 55(41), 5629-5631

Metodo di produzione 31

Condizioni di reazione
1.1 Reagents: Copper sulfate Solvents: Ethanol ;  10 h, 0 °C
2.1 Reagents: Tosyl chloride ,  Triethylamine ,  Dibutyltin oxide Solvents: Dichloromethane
2.2 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, 0 °C
Riferimento
A concise formal synthesis of (-)-(6R, 11R, 14R)-colletallol via D-proline catalysed α-aminoxylation-Wittig olefination strategy
Dey, Soumen; et al, Indian Journal of Chemistry, 2019, (9), 1029-1036

Metodo di produzione 32

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
2.2 Reagents: Tetrabutylammonium iodide
Riferimento
Modified synthesis of (R)- and (S)-(2-benzyloxyethyl)oxirane from (S)- and (R)-aspartic acid
Zhang, He-sheng; et al, Yingyong Huaxue, 2002, 19(3), 304-306

Metodo di produzione 33

Condizioni di reazione
1.1 -
2.1 Reagents: Acetic acid Catalysts: (SP-4-2)-[[2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6… Solvents: Toluene ;  1 h, rt
2.2 Reagents: Water ;  < 10 °C; 16 h, rt
Riferimento
A Convergent Total Synthesis of Balticolid
Srilatha, Avuluri; et al, Natural Product Communications, 2017, 12(4),

Metodo di produzione 34

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  Water
Riferimento
Isolation, Identification, and Enantioselective Synthesis of Octane-1,3,7-triol: Determination of Its Absolute Configuration
Beuerle, Till; et al, Journal of Natural Products, 1999, 62(1), 35-40

Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)- Raw materials

Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)- Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:85960-55-0)Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)-
A1056184
Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):152.0/254.0/682.0